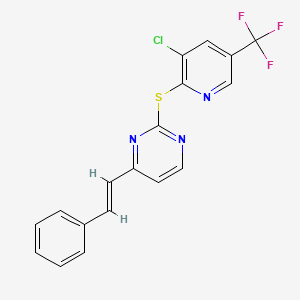

![molecular formula C22H23FN2O2 B2868896 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one CAS No. 850085-34-6](/img/structure/B2868896.png)

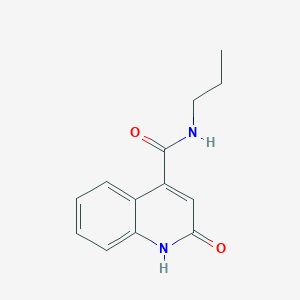

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one, also known as Flibanserin, is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This drug has been the subject of extensive scientific research due to its potential to improve female sexual function.

Scientific Research Applications

Molecular Structure and Crystallization

The molecular structure and crystallization of compounds similar to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one have been a subject of study. For instance, the crystal structure of a related compound, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, was investigated. This compound forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).

Synthesis Techniques

Research has focused on the synthesis techniques for compounds like flunarizine, which is structurally similar to the compound . The synthesis involves regioselective metal-catalyzed amination and Wittig reactions (Shakhmaev et al., 2016).

Luminescent Properties

Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent offer insights into the potential applications of similar compounds in fluorescence and imaging (Gan et al., 2003).

Biological Evaluation

There is research on the biological evaluation of similar compounds. For instance, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting its antibacterial and anthelmintic activity, are relevant to understanding the biological applications of these compounds (Sanjeevarayappa et al., 2015).

Docking Studies

Docking studies of derivatives of piperazine-1-yl-1H-indazole, which share structural similarities, highlight their importance in medicinal chemistry. These studies provide a foundation for understanding the interactions of similar compounds with biological targets (Balaraju et al., 2019).

Synthesis of Polyamides

The synthesis of polyamides containing various moieties, including piperazine, provides insight into the potential for creating polymers and materials with specific characteristics (Hattori & Kinoshita, 1979).

Mechanism of Action

Target of Action

The primary targets of the compound 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with ENTs in an irreversible and non-competitive manner . It inhibits the uptake of uridine in ENT1 and ENT2, reducing the Vmax without affecting the Km .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . The disruption of these pathways can have downstream effects on cellular functions, including cell viability, protein expression, and internalization of ENT1 and ENT2 .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body

Result of Action

The compound’s action results in the inhibition of ENTs, leading to disrupted nucleoside transport. This can affect various cellular functions, including nucleotide synthesis and chemotherapy .

Action Environment

The compound’s irreversible and non-competitive inhibition of ents suggests that its action may be robust against various environmental conditions

properties

IUPAC Name |

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c1-15-11-18-17(13-22(26)27-21(18)12-16(15)2)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWRXONZNRXFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)

![4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2868821.png)

![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)

![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)